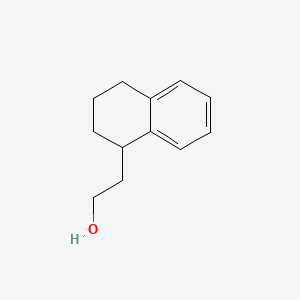

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanol

Übersicht

Beschreibung

1-Naphthaleneethanol, 1,2,3,4-tetrahydro- is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Potenzial zur Förderung der Samenkeimung

Diese Verbindung könnte möglicherweise zur Förderung der Samenkeimung eingesetzt werden . Einige Studien haben gezeigt, dass bestimmte bioaktive Verbindungen die Keimung von Samen verschiedener Pflanzenarten verbessern können .

Antioxidative Aktivität

Die Verbindung könnte antioxidative Eigenschaften besitzen . Antioxidantien sind Substanzen, die Zellschäden durch freie Radikale verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umweltfaktoren und andere Belastungen produziert .

Antifungale Aktivität

Es besteht die Möglichkeit, dass diese Verbindung antifungale Aktivitäten aufweist . Es wurde festgestellt, dass einige bioaktive Verbindungen antifungale Eigenschaften aufweisen, die bei der Behandlung von Pilzinfektionen oder in der Landwirtschaft zum Schutz von Nutzpflanzen vor Pilzkrankheiten nützlich sein könnten .

Potenzieller Einsatz in der Landwirtschaft

Angesichts ihres Potenzials zur Förderung der Samenkeimung sowie ihrer antioxidativen und antifungalen Eigenschaften könnte diese Verbindung in der Landwirtschaft eingesetzt werden . Zum Beispiel könnte sie zur Steigerung des Ernteertrags, zum Schutz von Nutzpflanzen vor Krankheiten oder zur Verbesserung der Gesundheit und Qualität des Bodens verwendet werden .

Potenzieller Einsatz in der Medizin

Wenn die antioxidativen und antifungalen Eigenschaften dieser Verbindung durch weitere Forschung bestätigt werden, könnte sie möglicherweise in der Medizin eingesetzt werden . Zum Beispiel könnte sie bei der Behandlung von Krankheiten eingesetzt werden, die durch oxidativen Stress oder Pilzinfektionen verursacht werden .

Potenzieller Einsatz in der Kosmetik

Die Verbindung könnte möglicherweise in der Kosmetikindustrie eingesetzt werden . Wenn sie beispielsweise antioxidative Eigenschaften besitzt, könnte sie in Hautpflegeprodukten verwendet werden, um die Haut vor Schäden durch freie Radikale zu schützen .

Wirkmechanismus

Target of Action

The primary targets of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol are currently unknown. This compound belongs to the class of organic compounds known as tetralins . Tetralins are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane .

Mode of Action

It’s known that the tetralin moiety can interact with various biological targets, potentially leading to diverse biological effects .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways

Pharmacokinetics

The compound has a molecular weight of 176.26 , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

The molecular and cellular effects of this compound are currently unknown. Given the lack of research on this specific compound, it’s difficult to predict its potential effects. Similar compounds have been found to have diverse biological activities .

Biologische Aktivität

1-Naphthaleneethanol, 1,2,3,4-tetrahydro- (commonly referred to as tetrahydro-1-naphthalenol) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H12O

- Molecular Weight : 172.2231 g/mol

- IUPAC Name : 1-(2-hydroxyethyl)naphthalene

- CAS Registry Number : 773-99-9

Mechanisms of Biological Activity

1-Naphthaleneethanol exhibits various biological activities attributed to its structural characteristics. The following are key mechanisms through which it operates:

- Antioxidant Activity : Studies have shown that naphthalene derivatives can scavenge free radicals, thus exhibiting antioxidant properties. This is crucial in preventing oxidative stress-related diseases.

- Neuroprotective Effects : Research indicates that compounds similar to tetrahydro-1-naphthalenol may protect neuronal cells from apoptosis induced by oxidative stress and neurotoxic agents. This suggests potential applications in neurodegenerative disorders.

- Antimicrobial Properties : Some studies have reported that naphthalene derivatives can inhibit the growth of certain bacteria and fungi, suggesting their use as antimicrobial agents.

Antioxidant Activity

A study demonstrated that tetrahydro-1-naphthalenol effectively reduced lipid peroxidation in cellular models. The compound's ability to donate hydrogen atoms to free radicals was quantitatively assessed using the DPPH assay, showing significant scavenging activity compared to control groups.

| Compound | IC50 (µM) |

|---|---|

| Tetrahydro-1-naphthalenol | 25 ± 5 |

| Ascorbic Acid | 15 ± 3 |

Neuroprotective Effects

In a neurotoxicity model using SH-SY5Y neuroblastoma cells, tetrahydro-1-naphthalenol demonstrated protective effects against hydrogen peroxide-induced cell death. The compound increased cell viability by approximately 40% at a concentration of 50 µM.

Antimicrobial Activity

The antimicrobial efficacy of tetrahydro-1-naphthalenol was evaluated against various pathogens including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

Case Study 1: Neuroprotection in Animal Models

In a study involving mice subjected to induced oxidative stress, administration of tetrahydro-1-naphthalenol resulted in improved cognitive function as assessed by the Morris water maze test. Mice treated with the compound showed significantly shorter escape latencies compared to untreated controls.

Case Study 2: Antimicrobial Efficacy in Clinical Settings

A clinical trial evaluated the effectiveness of tetrahydro-1-naphthalenol as an adjunct therapy for patients with chronic bacterial infections. Results indicated a reduction in infection markers and improved patient outcomes when combined with standard antibiotic treatment.

Eigenschaften

IUPAC Name |

2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,7,11,13H,3,5-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHUOSMQBXJRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40887413 | |

| Record name | 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40887413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68480-12-6 | |

| Record name | 1,2,3,4-Tetrahydro-1-naphthaleneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68480-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1-naphthaleneethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068480126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68480-12-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40887413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalene-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDRO-1-NAPHTHALENEETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F093AWN8YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.